Bis(2-bromoethyl)amine hydrochloride

Description

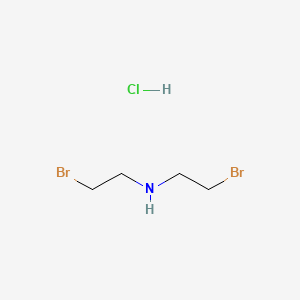

Structure

2D Structure

Properties

Molecular Formula |

C4H10Br2ClN |

|---|---|

Molecular Weight |

267.39 g/mol |

IUPAC Name |

2-bromo-N-(2-bromoethyl)ethanamine;hydrochloride |

InChI |

InChI=1S/C4H9Br2N.ClH/c5-1-3-7-4-2-6;/h7H,1-4H2;1H |

InChI Key |

KQNQMJGLQUOXJG-UHFFFAOYSA-N |

Canonical SMILES |

C(CBr)NCCBr.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Reaction Strategies

Established Synthetic Routes

The preparation of Bis(2-bromoethyl)amine (B3022162) hydrochloride is predominantly accomplished by starting from 2,2'-iminodiethanol (diethanolamine). This precursor can be converted to the target compound using various brominating agents. An alternative, though less common, approach involves the direct alkylation of ammonia (B1221849).

Synthesis from 2,2'-Iminodiethanol

The conversion of diethanolamine (B148213) to Bis(2-bromoethyl)amine hydrochloride involves the substitution of the hydroxyl groups with bromine atoms. This transformation can be achieved using several reagents, each with its own procedural nuances.

The reaction of diethanolamine with hydrobromic acid (HBr) is a well-documented method for the synthesis of this compound. One established procedure involves the addition of diethanolamine to a cooled solution of 48% hydrobromic acid. The reaction mixture is then heated, and water is removed via azeotropic distillation using a Dean-Stark apparatus. Following the removal of excess HBr under reduced pressure, the product is obtained as a viscous oil that crystallizes upon cooling. nih.gov

A detailed, analogous procedure for the synthesis of β-dialkylaminoethyl bromide hydrobromides from the corresponding amino alcohols using hydrobromic acid has been reported in Organic Syntheses. This general method involves the slow addition of the amino alcohol to ice-cold hydrobromic acid, followed by a series of distillations and reflux periods to drive the reaction to completion. The product is then precipitated from the cooled residue by the addition of acetone (B3395972). This procedure has been shown to be effective for various alkyl-substituted aminoethanols, with yields ranging from 20% to 83%. orgsyn.org

Table 1: Synthesis of β-dialkylaminoethyl bromide hydrobromides via Hydrobromic Acid Method orgsyn.org

| R Group | Yield (%) | Heating Periods |

|---|---|---|

| CH₃ | 83 | 1-1.5 hr, 2 hr |

| C₂H₅ | 80 | 1 hr, 2 hr |

| n-C₃H₇ | 55 | 0.75 hr, 2 hr |

| n-C₄H₉ | 20 | 1 hr, 3 hr |

This table is interactive. Users can filter and search the data.

Thionyl bromide (SOBr₂) is another reagent used for the bromination of alcohols. Although detailed experimental procedures for its use in the synthesis of this compound are not prevalent in the reviewed literature, its reactivity is analogous to that of thionyl chloride (SOCl₂), which is used to synthesize the corresponding chloro-analogue. The reaction of diethanolamine with thionyl chloride to produce Bis(2-chloroethyl)amine (B1207034) hydrochloride proceeds by refluxing the reactants, often in a suitable solvent. It is plausible that a similar approach using thionyl bromide would yield the desired bromo-compound.

Alkylation of Ammonia with 1,2-Dibromoethane (B42909)

The synthesis of this compound can theoretically be achieved through the alkylation of ammonia with 1,2-dibromoethane. This method, however, is complicated by the potential for multiple alkylations. The initial reaction of ammonia with 1,2-dibromoethane would form 2-bromoethylamine (B90993), which is a nucleophile and can react further with another molecule of 1,2-dibromoethane to yield Bis(2-bromoethyl)amine. However, the resulting secondary amine can also react further, leading to the formation of a tertiary amine and ultimately a quaternary ammonium (B1175870) salt. Controlling the stoichiometry and reaction conditions is crucial to favor the formation of the desired secondary amine.

Optimized Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that can be adjusted include temperature, reaction time, solvent, and the stoichiometry of the reactants.

For the hydrobromic acid method, the use of azeotropic distillation to remove water is a key strategy to drive the equilibrium towards the product. nih.gov The gradual addition of reactants and careful temperature control are also important to manage the exothermic nature of the reaction and prevent side reactions. The choice of a suitable non-solvent, such as acetone, for precipitation can significantly improve the isolation and purity of the final product. orgsyn.org

Table 2: Summary of Synthetic Methodologies

| Synthetic Route | Starting Materials | Key Considerations for Optimization |

|---|---|---|

| Synthesis from 2,2'-Iminodiethanol | ||

| Hydrobromic Acid Method | 2,2'-Iminodiethanol, Hydrobromic Acid | Azeotropic removal of water, temperature control, stoichiometry, precipitation solvent. |

| Phosphorus Tribromide Method | 2,2'-Iminodiethanol, Phosphorus Tribromide | Stoichiometry of PBr₃, temperature control, reaction time. |

| Thionyl Bromide Method | 2,2'-Iminodiethanol, Thionyl Bromide | Solvent choice, temperature, reaction duration. |

| Alkylation of Ammonia |

This table is interactive. Users can filter and search the data.

Stoichiometric Ratio Control

Control of the stoichiometric ratio between reactants is fundamental in the synthesis of this compound. The typical synthesis involves the bromination of a diethanolamine derivative. vulcanchem.com In this reaction, an excess of the brominating agent, such as hydrobromic acid (HBr), is often used. vulcanchem.com This ensures the complete conversion of the diethanolamine's hydroxyl groups to bromide groups. In subsequent reactions involving the hydrochloride salt to create more complex derivatives, a slight molar excess (e.g., 1-5%) of the Bis(2-haloethyl)amine hydrochloride may be used relative to other reactants to drive the reaction to completion. google.com Precise control over these ratios is critical for maximizing the yield of the desired product while minimizing the formation of incompletely substituted intermediates or other byproducts.

Solvent Selection and Optimization

The choice of solvent plays a crucial role in the synthesis of this compound and its derivatives. Halogenated solvents, such as 1,2-dichloroethane, are commonly employed for the primary synthesis reaction. vulcanchem.com For related one-pot syntheses of derivatives, inert aprotic organic solvents like chloroform (B151607) are preferred. google.com

The optimization of the solvent system is key to achieving desired outcomes. For instance, the solvent must effectively dissolve the starting materials while being inert to the reactive reagents and intermediates. In many cases, the use of anhydrous (water-free) solvents is critical, as the presence of water can lead to undesirable hydrolysis of the bromoethyl groups. google.com The polarity of the solvent also influences reaction rates and pathways.

Table 1: Solvents Used in Synthesis and Related Reactions

| Solvent | Role/Context | Reference |

|---|---|---|

| 1,2-Dichloroethane | Primary synthesis of the hydrochloride salt | vulcanchem.com |

| Chloroform | One-pot synthesis of derivatives | google.com |

| Dichloromethane | Synthesis of N-Boc protected derivatives | |

| Methanol | Synthesis of N-Boc protected derivatives | |

| Toluene | Reactions involving derivatives | researchgate.net |

Temperature Regulation for Selectivity and Yield

Temperature is a critical parameter that must be strictly regulated to ensure both high selectivity and optimal yield. Optimization of the reaction temperature is essential to minimize side reactions, such as oligomerization. vulcanchem.com Different stages of synthesis may require vastly different temperature profiles. For example, the synthesis of the analogous bis(2-chloroethyl)amine hydrochloride involves an initial warming phase to 50°C, followed by a prolonged period of reflux (heating the solution to its boiling point) for three hours to drive the reaction to completion. chemicalbook.com

Conversely, in multi-step, one-pot syntheses of complex derivatives, precise cooling is employed to control the reaction sequence. Temperatures may be lowered to a range of -15 to -10°C to manage the reactivity of intermediates and ensure that reactions proceed in the desired order. google.com This careful control—whether heating under reflux or cooling to sub-zero temperatures—is a key strategy for directing the chemical transformation and achieving a pure final product. vulcanchem.comgoogle.com

Industrial Scale Synthesis Considerations

For the production of this compound on an industrial scale, efficiency, safety, and purity are paramount. Industrial synthesis strategies often move away from traditional batch processing to more advanced methods. Specifically, the use of continuous-flow reactors is employed to improve the synthesis. vulcanchem.com This technology allows for careful control over reaction parameters such as temperature, pressure, and reaction time by maintaining the reagents in a continuous stream. This enhanced control leads to higher yields, improved purity, and a reduction in the degradation of the product, making it a more efficient and reliable method for large-scale production. vulcanchem.com

Synthesis of Protected Derivatives

The high reactivity of the amine group in Bis(2-bromoethyl)amine necessitates the use of protecting groups in multi-step synthetic sequences. Protecting the nitrogen atom allows for selective reactions at other parts of the molecule without interference from the amine. After the desired transformations are complete, the protecting group can be removed.

Common protected derivatives include:

N-Boc-N,N-bis(2-bromoethyl)amine : The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines. It can be introduced by reacting Bis(2-bromoethyl)amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). The Boc group is stable under a variety of reaction conditions but can be easily removed when needed.

Carbamate (B1207046) Derivatives : Another class of protected derivatives is formed by reacting the amine with a chloroformate, such as benzyl (B1604629) chloroformate. This reaction creates a carbamate linkage, effectively functionalizing the nitrogen atom and rendering it non-nucleophilic for subsequent steps.

Table 2: Common Protecting Groups and Reagents

| Protecting Group | Reagent | Resulting Derivative |

|---|---|---|

| tert-butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | N-Boc-N,N-bis(2-bromoethyl)amine |

| Carbamate (e.g., Cbz) | Benzyl chloroformate | Benzyl bis(2-bromoethyl)carbamate |

One-Pot Synthesis Approaches

One-pot synthesis is a strategy aimed at improving reaction efficiency by performing multiple consecutive reactions in a single reactor, thereby avoiding the lengthy processes of isolating and purifying intermediate compounds. clockss.org While a direct one-pot synthesis for this compound from basic precursors is not commonly described, this approach is highly relevant for the synthesis of its complex derivatives.

Reactivity Studies and Mechanistic Investigations

Nucleophilic Substitution Reactions

Nucleophilic substitution is the cornerstone of bis(2-bromoethyl)amine's reactivity. The molecule can engage with nucleophiles through both intermolecular and intramolecular pathways, with the latter often dominating and leading to the formation of a highly reactive intermediate.

Intermolecular Nucleophilic Attack Pathways

Bis(2-bromoethyl)amine (B3022162) can also react directly with external nucleophiles in a standard intermolecular nucleophilic substitution reaction. In this pathway, a nucleophile directly attacks one of the carbon atoms bearing a bromine, displacing the bromide ion. This type of reaction is competitive with the intramolecular cyclization. The preferred pathway is often dependent on the reaction conditions, such as pH, and the nature of the nucleophile. researchgate.netnih.gov For instance, studies modeling the alkylation of cysteine residues have shown that intermolecular attack by a sulfur-bearing nucleophile is a viable pathway. researchgate.netnih.gov The kinetics of such an alkylation reaction with a nucleophilic primary amine were found to follow a second-order rate equation. nih.gov

Intramolecular Reaction Dynamics and Aziridine/Aziridinium (B1262131) Ion Formation

The defining feature of nitrogen mustard reactivity is the intramolecular cyclization to form an aziridinium ion. wikipedia.orgresearchgate.net At neutral or alkaline pH, the nitrogen atom's lone pair initiates a first-order S_N1-type cyclization, expelling a bromide ion to form the highly reactive aziridinium cation. researchgate.net This strained intermediate is readily attacked by nucleophiles, leading to the opening of the ring and the formation of a covalent bond. wikipedia.org Because the parent compound has two bromoethyl groups, this process can occur twice. After the first alkylation event, the second bromoethyl arm can undergo the same intramolecular cyclization, forming another aziridinium intermediate that can then react with a second nucleophile. wikipedia.orgresearchgate.net This bifunctionality allows the molecule to cross-link macromolecules. researchgate.net

Alkylation Chemistry

As a potent electrophile, particularly after forming the aziridinium ion, bis(2-bromoethyl)amine is an effective alkylating agent for a variety of nucleophilic substrates, including biologically important macromolecules.

Alkylation of Biomolecules in Research Contexts

In research, the alkylating properties of bis(2-bromoethyl)amine and related compounds are widely studied. A primary target for alkylation is DNA. The aziridinium intermediate formed from nitrogen mustards reacts readily with nucleophilic sites on DNA bases, with the N7 position of guanine (B1146940) being a common target. researchgate.netpharmacologyeducation.orgnih.gov The bifunctional nature of the molecule allows it to form both mono-adducts and cross-links, either on the same DNA strand (intrastrand) or between two different strands (interstrand). wikipedia.orgresearchgate.net Interstrand cross-links are particularly significant as they can inhibit DNA replication. pharmacologyeducation.org

Proteins are also major targets for alkylation. nih.gov Specifically, the cysteine residues in proteins are susceptible to alkylation by bromoethylamine compounds. researchgate.netnih.gov The sulfur atom of the cysteine thiol group acts as a powerful nucleophile, attacking the electrophilic carbon of the bromoethyl group to form a stable thioether bond. researchgate.net This modification has been used extensively in proteomics to characterize proteins and their functions. nih.gov

| Reaction Pathway | Condition | Relative Energetics | Citation |

|---|---|---|---|

| Intermolecular Attack (by Sulfur Nucleophile) | Gas Phase | Favored by 15.4 kJ/mol | researchgate.netnih.gov |

| Intramolecular Attack (by Amino Group) | Gas Phase | Disfavored | researchgate.netnih.gov |

| Intermolecular Attack (by Sulfur Nucleophile) | Solution (Basic pH) | Favored | researchgate.netnih.gov |

| Intramolecular Attack (by Amino Group) | Solution (Neutral pH) | Favored | researchgate.netnih.gov |

P-Alkylation Reactions

In addition to alkylating nitrogen and sulfur nucleophiles, derivatives of bis(2-bromoethyl)amine are utilized in P-alkylation reactions. This class of reaction involves the alkylation of phosphorus-containing compounds. Specifically, bis(2-bromoethyl)amine derivatives can be used for the P-alkylation of secondary phosphines to synthesize optically active tertiary phosphines. These reactions can be catalyzed by bases such as cesium hydroxide (B78521) and proceed through nucleophilic phosphido intermediates.

| Reaction Type | Nucleophile | Substrate Example | Product | Citation |

|---|---|---|---|---|

| N-Alkylation | Nitrogen | Guanine (in DNA) | DNA Adduct | researchgate.netnih.gov |

| S-Alkylation | Sulfur | Cysteine (in Proteins) | Thioether Linkage | researchgate.netnih.gov |

| P-Alkylation | Phosphorus | Secondary Phosphine (B1218219) | Tertiary Phosphine |

Reduction Reactions with Complex Metal Hydrides

The secondary amine functionality of bis(2-bromoethyl)amine and its derivatives can be subjected to reduction reactions. More commonly, the amide derivatives of bis(2-bromoethyl)amine are reduced to the corresponding tertiary amines using complex metal hydrides such as lithium aluminum hydride (LiAlH₄). libretexts.org This transformation is a valuable method for the synthesis of N-alkyl-N-bis(2-bromoethyl)amines. libretexts.org

The reduction of an N-acyl-bis(2-bromoethyl)amine with LiAlH₄ in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran, effectively converts the carbonyl group of the amide to a methylene (B1212753) group (-CH₂-), yielding the corresponding N-alkyl or N-aralkyl derivative. This reaction proceeds via a nucleophilic attack of the hydride ion on the amide carbonyl carbon, followed by the elimination of an aluminate complex.

This method provides a convenient route to various "bromo nitrogen mustards" which are of interest for their potential biological activities. libretexts.org The choice of the acyl group on the starting amide determines the nature of the alkyl or aralkyl substituent introduced onto the nitrogen atom.

| N-Acyl-bis(2-bromoethyl)amide | Reducing Agent | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-Benzoyl-bis(2-bromoethyl)amine | LiAlH₄ | Anhydrous Ether | N-Benzyl-bis(2-bromoethyl)amine | Good | libretexts.org |

| N-Acetyl-bis(2-bromoethyl)amine | LiAlH₄ | Anhydrous Ether | N-Ethyl-bis(2-bromoethyl)amine | Good | libretexts.org |

Condensation Reactions and Amide Formation

Bis(2-bromoethyl)amine hydrochloride can readily undergo condensation reactions with acylating agents to form the corresponding N-bis(2-bromoethyl)amides. The outcome of this reaction can be dependent on the nature of the acylating agent. libretexts.org

When bis(2-bromoethyl)amine is treated with an acyl bromide, a straightforward condensation occurs to yield the expected N-acyl-bis(2-bromoethyl)amide. libretexts.org However, a notable halogen exchange reaction has been observed to accompany the condensation when an acyl chloride is used as the acylating agent. libretexts.org In this case, the product is a mixture that can include the corresponding N-acyl-bis(2-chloroethyl)amine, indicating a more complex reaction pathway.

This differential reactivity highlights the influence of the halide in the acylating agent on the course of the reaction. The formation of the amide bond is a fundamental transformation that allows for the introduction of a wide variety of substituents onto the nitrogen atom of the bis(2-bromoethyl)amine scaffold.

| Acylating Agent | Reaction Conditions | Product | Observations | Reference |

|---|---|---|---|---|

| Acyl Bromide (e.g., Benzoyl Bromide) | Standard condensation conditions | N-Benzoyl-bis(2-bromoethyl)amide | Expected amide formation | libretexts.org |

| Acyl Chloride (e.g., Benzoyl Chloride) | Standard condensation conditions | Mixture including N-Benzoyl-bis(2-chloroethyl)amine | Halogen exchange accompanies condensation | libretexts.org |

Tandem Reaction Pathways

This compound is a suitable substrate for tandem reactions, where multiple bond-forming events occur in a single synthetic operation. One such pathway is the S-alkylation-cyclodeamination reaction with thioamides, which provides a direct route to five- and six-membered sulfur and nitrogen-containing heterocycles such as thiazolines and thiazines.

In this reaction, the thioamide initially acts as a sulfur nucleophile, attacking one of the bromoethyl groups of the bis(2-bromoethyl)amine in an S-alkylation step. The resulting intermediate then undergoes an intramolecular cyclization, where the nitrogen of the thioamide attacks the second bromoethyl group, leading to the formation of the heterocyclic ring with the elimination of hydrogen bromide. This tandem process is an efficient method for the construction of these important heterocyclic systems. While specific examples with bis(2-bromoethyl)amine are not extensively detailed in readily available literature, the reactivity of the related 2-bromoethylamine (B90993) hydrobromide in this transformation strongly suggests a similar pathway.

Halogen Exchange Reactions

The bromine atoms in this compound can be substituted by other halogens through halogen exchange reactions. This provides a convenient method for the synthesis of other bis(2-haloethyl)amine derivatives. A notable example is the efficient synthesis of N-bis(2-iodoethyl)amine hydroiodide from N-bis(2-bromoethyl)amine. libretexts.org

This transformation is typically achieved by treating the bromo-derivative with an iodide salt, such as sodium iodide, in a suitable solvent like acetone (B3395972) (Finkelstein reaction). The equilibrium of the reaction is driven towards the formation of the iodo-derivative by the precipitation of the less soluble sodium bromide in acetone. This reaction underscores the utility of bis(2-bromoethyl)amine as a precursor for other halogenated analogs with potentially different reactivities and biological properties.

| Starting Material | Reagent | Solvent | Product | Reaction Type | Reference |

|---|---|---|---|---|---|

| N-bis(2-bromoethyl)amine | NaI | Acetone | N-bis(2-iodoethyl)amine hydroiodide | Finkelstein Reaction | libretexts.org |

Redox Reactions and N-Oxide Chemistry in Research

The nitrogen atom in bis(2-bromoethyl)amine and its derivatives can undergo oxidation to form the corresponding N-oxide. The oxidation of tertiary amines to amine oxides is a well-established transformation in organic chemistry, often accomplished using oxidizing agents such as hydrogen peroxide (H₂O₂) or peroxy acids like peracetic acid.

Studies on related nitrogen mustards, such as N-methyl-bis(2-chloroethyl)amine, have shown that they can be oxidized to their respective N-oxides. For instance, the reaction of N-methyl-bis(2-chloroethyl)amine with peracetic acid yields the corresponding N-oxide. It is expected that bis(2-bromoethyl)amine and its N-alkyl derivatives would behave similarly. These N-oxides are of interest as they can exhibit different biological activities and serve as intermediates in further synthetic transformations.

Advanced Applications in Organic Synthesis

Heterocyclic Compound Synthesis

The primary significance of bis(2-bromoethyl)amine (B3022162) hydrochloride in contemporary chemical synthesis lies in its role as a bifunctional electrophile. The two bromine atoms act as leaving groups in nucleophilic substitution reactions, enabling the molecule to connect two nucleophilic sites. This property is extensively utilized in cyclization reactions to form a variety of heterocyclic structures.

Thiazoline (B8809763) and Thiazine (B8601807) Formation

Bis(2-bromoethyl)amine hydrochloride is a valuable reagent for the synthesis of thiazoline and thiazine ring systems, which are important scaffolds in many biologically active compounds. The formation of these heterocycles typically proceeds through a tandem reaction involving S-alkylation and cyclodeamination.

In a representative synthesis, a thioamide reacts with bis(2-bromoethyl)amine. The sulfur atom of the thioamide acts as a nucleophile, displacing one of the bromide ions in an S-alkylation step. This is followed by an intramolecular cyclization where the nitrogen of the thioamide or the amine attacks the second bromoethyl group, leading to the formation of the heterocyclic ring. This approach provides an efficient route to various substituted thiazoline and thiazine derivatives. sigmaaldrich.com The reaction between thioamides and primary amines can sometimes lead to the elimination of ammonia (B1221849), resulting in an N-substituted thioamide, which can then undergo cyclization. bohrium.com

General reaction schemes often involve the cyclization of intermediates formed from reactions with compounds like thiourea (B124793) or acyl thioureas. nih.govpharmacophorejournal.com For instance, the reaction of a suitable precursor with thiourea can lead to the formation of a 1,3-thiazine derivative. mdpi.com

Interactive Data Table: Thiazoline and Thiazine Synthesis

| Reactant 1 | Reactant 2 | Resulting Heterocycle | Key Reaction Type |

|---|---|---|---|

| This compound | Thioamide | Thiazoline/Thiazine derivative | S-alkylation followed by intramolecular cyclization sigmaaldrich.com |

| This compound | Thiourea | 1,3-Thiazine derivative mdpi.com | Cyclocondensation |

Diazaphospholidine and Bicyclic System Synthesis

The bifunctional nature of this compound is also harnessed for the synthesis of more complex heterocyclic systems, including diazaphospholidines and various bicyclic structures. Diazaphospholidines are attractive ligands in asymmetric catalysis due to the relative ease of forming P-N bonds from appropriate amines and phosphorus chlorides. csic.es

In the synthesis of a 1,3,2-diazaphospholidine ring, bis(2-bromoethyl)amine can react with a phosphorus source, such as phosphorus trichloride (B1173362) or a bis(dichlorophosphino)alkane. The two nitrogen atoms (one from the starting amine and another from a second amine source) displace the chlorine atoms on the phosphorus reagent to form the five-membered ring.

Furthermore, its ability to bridge two nucleophilic centers makes it a key component in the construction of bicyclic systems. By reacting with a molecule already containing a heterocyclic ring and a nucleophilic site, bis(2-bromoethyl)amine can facilitate the formation of a second, fused or bridged ring system. This strategy provides access to complex molecular architectures that are of interest in materials science and medicinal chemistry.

Application in Other Heterocyclic Ring Systems

The utility of this compound extends to the synthesis of a broad range of other saturated nitrogen-containing heterocycles. Its reaction with various dinucleophiles is a standard method for constructing six-membered rings like piperazine (B1678402) and morpholine (B109124) (when using an appropriate oxygen-containing nucleophile).

For example, the reaction with a primary amine (R-NH₂) can lead to the formation of an N-substituted piperazine ring. The primary amine first displaces one bromide, and the resulting secondary amine then undergoes an intramolecular cyclization to displace the second bromide, forming the piperazine ring. This straightforward double nucleophilic substitution makes bis(2-bromoethyl)amine a go-to reagent for such transformations.

Functional Molecule Construction

Beyond forming the core of heterocyclic systems, this compound is instrumental in building larger, functional molecules by linking different chemical moieties.

Synthesis of Optically Active Tertiary Phosphines

Optically active tertiary phosphines are a critical class of ligands in asymmetric catalysis. researchgate.netresearchgate.net this compound can serve as a scaffold to synthesize chiral bis(tertiary phosphines). The synthesis typically involves the cesium hydroxide-catalyzed P-alkylation of secondary phosphines. sigmaaldrich.com

In this reaction, two equivalents of a chiral secondary phosphine (B1218219) (R¹R²PH) are alkylated by the two bromoethyl groups of the amine. This results in a C₂-symmetric ligand where two chiral phosphine centers are linked by an ethyl-amine-ethyl bridge. The central amine can be further functionalized if desired. This method provides a modular approach to a library of phosphine ligands with tunable steric and electronic properties, essential for optimizing asymmetric catalytic reactions. sigmaaldrich.comnih.gov

Interactive Data Table: Tertiary Phosphine Synthesis

| Reactant 1 | Reactant 2 | Product Type | Catalyst/Conditions |

|---|---|---|---|

| This compound | Chiral Secondary Phosphine (e.g., (S)-R¹R²PH) | Optically Active Bis(tertiary phosphine) | Cesium Hydroxide (B78521) (CsOH) sigmaaldrich.com |

| This compound | Diphenylphosphine (Ph₂PH) | Bis(diphenylphosphino)ethylamine derivative | Base-catalyzed P-alkylation |

Synthesis of N-Alkyl-N-bis(2-bromoethyl)amines

The secondary amine functionality within this compound allows for further modification through N-alkylation or N-acylation reactions. This functionalization is crucial for modulating the compound's chemical properties or for introducing specific functional groups. cdnsciencepub.com

A prominent example is the synthesis of N-Boc-N,N-bis(2-bromoethyl)amine. This is achieved by reacting bis(2-bromoethyl)amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). The introduction of the tert-butyloxycarbonyl (Boc) protecting group reduces the nucleophilicity and reactivity of the nitrogen atom. This prevents unwanted side reactions, making the resulting compound a more stable and manageable intermediate for use in peptide and further heterocyclic synthesis.

Interactive Data Table: N-Alkylation Reactions

| Reactant 1 | Reactant 2 | Product | Purpose/Significance |

|---|---|---|---|

| Bis(2-bromoethyl)amine | Di-tert-butyl dicarbonate (Boc₂O) | N-Boc-N,N-bis(2-bromoethyl)amine | Creates a stable, protected intermediate for further synthesis |

| N-bis(2-bromoethyl)amide | Lithium aluminum hydride (LiAlH₄) | N-alkyl-N-bis(2-bromoethyl)amine cdnsciencepub.com | Reduction to form tertiary amine nitrogen mustards cdnsciencepub.com |

Explorations in Medicinal Chemistry Research Non Clinical Focus

Development of Alkylating Agents for Chemical Biology Studies

Bis(2-bromoethyl)amine (B3022162) hydrochloride serves as a crucial starting material in the synthesis of various nitrogen mustard analogs for research in chemical biology. Nitrogen mustards are a class of bifunctional alkylating agents characterized by the bis(2-chloroethyl)amino functional group, though bromo- and iodo-analogs are also synthesized for comparative studies. The synthesis typically involves the reaction of bis(2-bromoethyl)amine with an acyl chloride, followed by the reduction of the resulting amide with a complex metal hydride reagent, such as lithium aluminum hydride, to yield the desired N-alkyl-N-bis(2-bromoethyl)amine derivative. This process provides a versatile route to a range of bromo nitrogen mustards.

The general synthetic scheme can be represented as follows:

Reaction of a carboxylic acid with oxalyl bromide to form an acyl bromide.

Reaction of the acyl bromide with two equivalents of N-bis(2-bromoethyl)amine.

Reduction of the formed amide using a reducing agent like lithium aluminum hydride.

Isolation of the final nitrogen mustard product, often as a hydrobromide or hydrochloride salt.

This synthetic strategy allows for the introduction of various "R" groups onto the nitrogen atom, which can modulate the reactivity and physicochemical properties of the resulting nitrogen mustard analog. These analogs are instrumental in non-clinical research aimed at understanding the mechanisms of DNA damage and repair.

Table 1: Examples of Nitrogen Mustard Analogs Synthesized from Bis(haloethyl)amine Precursors

| Precursor Compound | Reactant | Resulting Nitrogen Mustard Analog |

|---|---|---|

| Bis(2-bromoethyl)amine | Acyl Chlorides/Bromides | N-Acyl-N-bis(2-bromoethyl)amides (intermediate) |

| Bis(2-bromoethyl)amine | Various aldehydes/ketones (reductive amination) | N-Alkyl-N-bis(2-bromoethyl)amines |

Nitrogen mustards derived from precursors like bis(2-bromoethyl)amine hydrochloride are potent alkylating agents that covalently modify biological macromolecules such as DNA and proteins. Their mechanism of action involves an intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion. This electrophilic intermediate is then attacked by nucleophilic centers in biological molecules.

In the context of DNA, the N7 atom of guanine (B1146940) is the primary site of alkylation. Because nitrogen mustards are bifunctional, a single molecule can alkylate two different nucleobases, leading to the formation of DNA monoadducts, intrastrand cross-links, and interstrand cross-links (ICLs). ICLs are particularly significant as they prevent the separation of the DNA strands, thereby blocking replication and transcription, which is a key mechanism studied in cancer research models. Research has shown that nitrogen mustards preferentially form ICLs in 5'-GNC-3' sequences.

The alkylation process is not limited to DNA. The nucleophilic side chains of amino acids in proteins, such as the thiol group of cysteine, can also be targeted by the aziridinium ion intermediate. The study of protein alkylation is crucial for understanding the broader cellular effects of these compounds beyond direct DNA damage, including the inhibition of enzymes involved in cellular metabolism and signaling. For instance, studies with the related compound 2-bromoethylamine (B90993) have been used to investigate the alkylation of cysteine residues in proteins, providing insights into protein structure and function.

Prodrug Design and Activation Mechanisms in Research Models

To enhance the potential for selective delivery to target tissues in research models and to reduce off-target effects, nitrogen mustards are often incorporated into prodrug designs. A prodrug is an inactive or less active precursor that is converted into the active alkylating agent under specific physiological conditions or by enzymatic action.

One common strategy involves attaching the nitrogen mustard moiety to a carrier molecule that can target specific cells or tissues. The active nitrogen mustard is then released through a chemical or enzymatic cleavage event. For example, redox-activated prodrugs have been developed. In one such system, a dihydropyridine carrier is attached to the nitrogen mustard. The dihydropyridine can cross the blood-brain barrier in animal models, where it is oxidized to the charged pyridinium salt, trapping the molecule in the central nervous system. Subsequent cleavage would then release the active alkylating agent.

Another approach is the design of prodrugs that are activated in hypoxic (low oxygen) environments, which are characteristic of some solid tumors in animal models. These prodrugs often contain a nitro group that is selectively reduced under hypoxic conditions. This reduction initiates a cascade of reactions that ultimately releases the cytotoxic nitrogen mustard. These research models help in understanding how to potentially achieve tumor-specific activation and minimize systemic exposure to the active drug.

Table 2: Prodrug Activation Mechanisms Investigated in Research Models

| Activation Mechanism | Trigger | Example of Research Application |

|---|---|---|

| Enzymatic Activation | Overexpressed enzymes in specific cells (e.g., esterases, phosphatases) | Selective release of the alkylating agent in targeted cells in vitro. |

| pH-Dependent Hydrolysis | Lower pH environment of some tissues | Release of the active compound in acidic microenvironments. |

Immunological and Cellular Pathway Modulation Studies

The nitrogen mustards synthesized from this compound are known to modulate various cellular pathways, primarily as a consequence of the DNA damage they induce. In non-clinical studies, exposure of cells to these alkylating agents triggers a complex cellular response.

One of the most well-characterized responses is the activation of DNA damage signaling pathways. The presence of DNA adducts and cross-links is recognized by cellular sensor proteins, leading to the activation of kinases such as ATM (ataxia telangiectasia mutated), ATR (ataxia telangiectasia and Rad3-related), and DNA-PK (DNA-dependent protein kinase). nih.gov These kinases then phosphorylate a cascade of downstream proteins, including Chk2 and p53. nih.gov

This signaling cascade has several consequences for cellular function:

Cell Cycle Arrest: The activation of checkpoint proteins leads to a halt in the cell cycle, typically at the S and G2/M phases. nih.gov This provides the cell with time to repair the DNA damage before proceeding with division.

Apoptosis Induction: If the DNA damage is too extensive to be repaired, the signaling pathways can trigger programmed cell death (apoptosis). This is a critical mechanism to eliminate cells with heavily damaged genomes.

Inhibition of DNA Synthesis: The physical presence of DNA cross-links and the activation of the DNA damage response can inhibit the process of DNA replication. nih.gov

In the context of immunological studies, nitrogen mustards have been shown to have immunosuppressive effects. This is largely due to their cytotoxic effects on rapidly dividing immune cells, such as lymphocytes. Historical research has demonstrated that treatment with nitrogen mustards can lead to a decrease in lymphocyte counts and can suppress the immunological response to antigens in animal models. nih.gov This property is a direct consequence of the compound's ability to alkylate DNA and induce cell death in proliferating immune cell populations.

Research into Anti-inflammatory Mechanisms (e.g., IL-6 Inhibition)

In non-clinical research, derivatives of bis(2-aminoethyl)amine, a structurally related compound to Bis(2-bromoethyl)amine, have been investigated for their potential anti-inflammatory properties. A key mechanism explored is the reduction of pro-inflammatory cytokines, such as Interleukin-6 (IL-6). nih.govmdpi.com Studies have shown that the cytotoxic action of these derivatives may be linked to their ability to decrease IL-6 levels. nih.govmdpi.com

Research involving several human cancer cell lines demonstrated varied efficacy in IL-6 inhibition among different derivatives. The most significant effect was observed in the A549 epithelial lung carcinoma cell line, where the 4-bromophenyl derivative (compound 4) inhibited the release of IL-6 by nearly tenfold compared to the control group. nih.govmdpi.com The phenethyl derivative (compound 6) also showed a twofold inhibition of IL-6 secretion in HTB-140 melanoma cells. nih.gov In contrast, the CaCo-2 colorectal adenocarcinoma cell line appeared insensitive to IL-6 inhibition by the tested compounds. nih.gov These findings highlight the cell-line-specific anti-inflammatory potential of this class of compounds.

Table 1: Effect of Bis(2-aminoethyl)amine Derivatives on IL-6 Levels in Cancer Cell Lines

| Derivative | Cell Line | Outcome |

|---|---|---|

| 4-chlorophenylthiourea (3) | A549 | 1.7-fold decrease in IL-6 |

| 4-bromophenyl compound (4) | A549 | ~10-fold decrease in IL-6 |

| phenethyl derivative (6) | HTB-140 | 2-fold decrease in IL-6 |

| All tested derivatives | CaCo-2 | Insensitive / No significant inhibition |

Data sourced from a study on novel bis(2-aminoethyl)amine derivatives. nih.gov

Cytotoxicity and Apoptosis Induction in Cell Line Research

The cytotoxic potential of novel thiourea (B124793) and tetrazole derivatives of bis(2-aminoethyl)amine has been evaluated against a panel of human cancer cell lines, including colorectal adenocarcinoma (CaCo-2), epithelial lung carcinoma (A549), and melanoma (HTB-140). nih.govmdpi.com These in vitro studies, utilizing the MTT assay, revealed that the compounds generally exhibit moderate antiproliferative potency. mdpi.com

Among the tested compounds, the phenethyl derivative (compound 6) demonstrated the most consistent and highest growth-inhibitory activity across all evaluated cancer cell lines, with IC₅₀ values ranging from 13.95 to 15.74 µM. mdpi.com Further investigation into the mechanism of cell death showed that these compounds can induce apoptosis. Halogen-containing derivatives, specifically the 4-chlorophenylthiourea (3) and the 4-bromophenyl derivative (4), were notable for inducing early apoptosis in CaCo-2 cells. mdpi.com The phenethyl derivative (6) was also a potent inducer of early apoptosis, particularly in the CaCo-2 cell line (55.7% induction). nih.gov

Table 2: Cytotoxic Activity (IC₅₀ in µM) of Bis(2-aminoethyl)amine Derivatives

| Compound | CaCo-2 (IC₅₀ µM) | A549 (IC₅₀ µM) | HTB-140 (IC₅₀ µM) |

|---|---|---|---|

| 1 | >100 | >100 | >100 |

| 2 | >100 | >100 | >100 |

| 3 | 20.31 ± 2.1 | 18.06 ± 1.5 | 23.44 ± 2.2 |

| 4 | 21.68 ± 1.9 | 16.55 ± 1.8 | 21.01 ± 2.4 |

| 5 | 16.94 ± 2.3 | 20.21 ± 2.1 | 24.56 ± 1.9 |

| 6 | 15.74 ± 1.7 | 13.95 ± 2.5 | 14.28 ± 2.0 |

| 7 | >100 | >100 | >100 |

IC₅₀ values represent the concentration required to inhibit cell growth by 50%. Data is from an MTT assay performed after 72 hours of incubation. mdpi.com

Role in Dysregulator Molecule Research

Bis(2-bromoethyl)amine is structurally analogous to nitrogen mustards, a class of compounds known as bifunctional alkylating agents. wikipedia.orgoncohemakey.combrainkart.com In the context of medicinal chemistry, its significance lies in its role as a reactive molecule capable of dysregulating cellular processes, primarily through interactions with DNA. wikipedia.org

The mechanism of action involves the two bromoethyl arms of the molecule. These arms can react with nucleophilic sites on biological macromolecules. brainkart.com The primary target for this alkylation within a cell is DNA, with the N7 position of the guanine base being a major site of interaction. brainkart.com Because the molecule is bifunctional, one molecule can react with two different nucleophilic sites, leading to the formation of covalent cross-links. These can be either intrastrand (on the same DNA strand) or interstrand (connecting the two strands of the DNA double helix). wikipedia.org

This cross-linking of DNA dysregulates critical cellular functions. It physically prevents the DNA strands from uncoiling and separating, which is a necessary step for both DNA replication and transcription. wikipedia.org By inhibiting these processes, the agent effectively halts cell division and protein synthesis, ultimately leading to cell death. This ability to disrupt fundamental cellular machinery makes Bis(2-bromoethyl)amine and related nitrogen mustards subjects of research as antineoplastic agents. oncohemakey.comcdnsciencepub.com Furthermore, the core structure serves as a convenient synthetic route or scaffold for creating new N-alkyl-N-bis(2-bromoethyl)amines and other potential therapeutic agents. cdnsciencepub.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Bis(2-aminoethyl)amine |

| 4-chlorophenylthiourea bis(2-aminoethyl)amine derivative |

| 4-bromophenyl bis(2-aminoethyl)amine derivative |

| 3-chloro-4-fluorophenylthiourea bis(2-aminoethyl)amine derivative |

| phenethyl bis(2-aminoethyl)amine derivative |

Derivatization and Chemical Modification Strategies

Protecting Group Chemistries

The secondary amine in bis(2-bromoethyl)amine (B3022162) is a nucleophilic center that can compete with the alkylating potential of the bromoethyl arms. To achieve selective reactions at the bromine-bearing carbons, protection of the nitrogen atom is a critical first step.

The most common and effective strategy for protecting the secondary amine is the introduction of a tert-butyloxycarbonyl (Boc) group. This reaction yields N-Boc-N,N-bis(2-bromoethyl)amine, also known as tert-butyl bis(2-bromoethyl)carbamate. scbt.com The Boc group is an acid-labile protecting group that effectively deactivates the nitrogen nucleophile, preventing it from participating in unwanted side reactions such as self-alkylation or polymerization.

The synthesis is typically achieved by reacting bis(2-bromoethyl)amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. chemicalbook.com This protected intermediate is a stable, versatile building block used in a wide array of synthetic applications. Its use allows for precise, stepwise functionalization of the molecule. Once the desired modifications have been made at the bromoethyl positions, the Boc group can be cleanly removed under acidic conditions, regenerating the secondary amine for further reactions if needed. The protected compound is generally insoluble in water but soluble in organic solvents like dimethylformamide (DMF) and dichloromethane.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₇Br₂NO₂ scbt.com |

| Molecular Weight | 331.05 g/mol scbt.com |

| CAS Number | 159635-50-4 scbt.comchemicalbook.com |

| Common Use | Intermediate in organic synthesis and drug development. |

Strategies for Solubility and Bioavailability in Research

Many derivatives of bis(2-bromoethyl)amine are hydrophobic, limiting their utility in biological assays which are typically conducted in aqueous media. Enhancing water solubility is therefore a key objective in modifying this compound for biomedical research.

A primary strategy to increase hydrophilicity is the covalent attachment of polar or ionizable groups. nih.gov One of the most effective and widely used methods is PEGylation, which involves attaching polyethylene glycol (PEG) chains to a molecule. nih.gov PEG is a biocompatible, flexible, and hydrophilic polymer. Its attachment can significantly increase the hydrodynamic size and water solubility of a compound, often leading to improved pharmacokinetic profiles in vivo. nih.gov

For a molecule like N-Boc-bis(2-bromoethyl)amine, PEG chains can be introduced by reacting the bromoethyl groups with a PEG molecule that has a terminal nucleophile, such as an alcohol (PEG-OH) or an amine (PEG-NH₂), under basic conditions. This results in an ether or amine linkage, respectively. While specific examples for bis(2-bromoethyl)amine are not prevalent in literature, the principle is widely applied. For instance, researchers have improved the solubility of potent but poorly soluble kinase inhibitors by introducing hydrophilic side chains containing tertiary amines or piperazine (B1678402) rings. nih.gov Similarly, introducing polar ether-containing groups, such as a diethylene glycol moiety, has been shown to dramatically improve the aqueous solubility of other classes of compounds. nih.gov These strategies highlight a viable path for enhancing the utility of bis(2-bromoethyl)amine derivatives in biological research.

Amide and Amine Derivative Synthesis

The two bromoethyl groups serve as reactive electrophilic sites for nucleophilic substitution reactions, allowing for the synthesis of a vast library of amide and amine derivatives.

Following N-protection, the bromoethyl groups can be reacted with various nucleophiles. To synthesize novel amine derivatives, N-Boc-bis(2-bromoethyl)amine can be reacted with primary or secondary amines. Each bromoethyl group can react with an amine, leading to the formation of bis-substituted tertiary amine structures. This approach has been used to create complex molecular scaffolds, such as in the synthesis of bis-N-substituted tetrandrine derivatives where tertiary amine groups were quaternized using molecules containing a bromoethyl reactive group. acs.orgacs.org Studies on novel bis(2-aminoethyl)amine derivatives have also demonstrated the synthesis of complex thiourea (B124793) compounds by reacting the amine groups with isothiocyanates. nih.gov

Amide derivatives can be synthesized by reacting the bromoethyl groups with carboxylate nucleophiles, although direct reaction with carboxylic acids is often inefficient. A more common route involves first converting the bromoethyl groups to aminoethyl groups (by reaction with an azide followed by reduction) and then coupling the resulting primary amines with carboxylic acids or their activated forms (like acyl chlorides) to form stable amide bonds. This multi-step process allows for the incorporation of a wide range of functionalities into the final molecule.

Isotope Labeling for Mechanistic Elucidation in Research

Isotope labeling is a powerful tool for tracing the metabolic fate of a compound and elucidating reaction mechanisms. In this strategy, one or more atoms in the molecule are replaced with their heavier, stable isotopes.

For bis(2-bromoethyl)amine, deuterium (B1214612) (²H or D) is a common choice for isotopic labeling. Deuteration can be achieved by using deuterated starting materials in the synthesis. For example, the synthesis of deuterium-labeled 2-bromoethylamine (B90993) hydrobromide has been reported, which could serve as a precursor for a deuterated version of bis(2-bromoethyl)amine hydrochloride. The introduction of deuterium atoms creates a molecule that is chemically identical to the unlabeled version but has a higher mass. This mass difference allows it to be distinguished and quantified in complex biological samples using mass spectrometry. This technique is invaluable in pharmacokinetic studies to track absorption, distribution, metabolism, and excretion. Furthermore, the kinetic isotope effect (KIE), where C-D bonds are broken more slowly than C-H bonds, can be used to probe the mechanisms of enzyme-catalyzed reactions involving the labeled positions.

Functionalization for Targeted Ligand Development

The bis(2-bromoethyl)amine scaffold, with its two reactive arms, is an excellent platform for the development of targeted ligands. By attaching specific molecular recognition motifs to one or both of the bromoethyl groups, researchers can design molecules that bind selectively to biological targets such as receptors, enzymes, or DNA. nih.gov

The N-Boc protected form of the compound provides two identical handles for functionalization. These can be reacted with moieties known to interact with a specific biological target. For example, by attaching aromatic or heterocyclic groups, ligands can be designed to fit into the binding pockets of proteins. The central amine, once deprotected, can also serve as a point of attachment or as a key part of the pharmacophore. The "bis" nature of the scaffold allows for the creation of bivalent ligands, which can simultaneously engage two binding sites on a target, often leading to a significant increase in affinity and selectivity. This strategy is employed in the design of various molecular probes and therapeutic candidates. The versatility of the bis-amine scaffold is seen in its use for creating complex structures ranging from metal-coordinating ligands to three-dimensional frameworks for compound libraries. nih.govacs.orgnih.gov

| Strategy | Reagent/Method | Purpose |

|---|---|---|

| N-Boc Protection | Di-tert-butyl dicarbonate (Boc₂O) | Protect the secondary amine to allow for selective reactions at the bromoethyl groups. chemicalbook.com |

| Hydrophilic Group Introduction | PEGylation, addition of polar groups (e.g., ethers, amines). | Increase aqueous solubility for biological research. nih.govnih.gov |

| Amine Derivative Synthesis | Nucleophilic substitution with primary/secondary amines. | Create diverse libraries of complex amine scaffolds. nih.gov |

| Amide Derivative Synthesis | Conversion to amine followed by coupling with carboxylic acids. | Incorporate amide functionalities for structural diversity. |

| Isotope Labeling | Use of deuterated precursors in synthesis. | Enable mechanistic and pharmacokinetic studies via mass spectrometry. |

| Targeted Ligand Development | Attachment of specific molecular recognition motifs. | Design bivalent or targeted molecules for specific biological targets. nih.govnih.gov |

Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

¹H NMR for Structural and Reaction Monitoring

Proton (¹H) NMR spectroscopy is used for the structural confirmation of Bis(2-bromoethyl)amine (B3022162) and to monitor its chemical transformations. The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

In a study characterizing the crystal structure of the closely related Bis(2-bromoethyl)ammonium bromide, ¹H NMR spectroscopy was used to confirm the structure of the cation in solution. nih.govresearchgate.net The spectrum, recorded in deuterium (B1214612) oxide (D₂O), shows two distinct signals, each corresponding to one of the two types of methylene (B1212753) (-CH₂-) groups in the molecule. nih.govresearchgate.net The protons on the carbons adjacent to the ammonium (B1175870) nitrogen (CH₂NH) and those on the carbons adjacent to the bromine atoms (CH₂Br) are chemically non-equivalent, leading to separate signals. nih.govresearchgate.net Both signals appear as triplets, which arises from spin-spin coupling with the protons on the adjacent methylene group. nih.govresearchgate.net

The chemical shift data from this analysis is summarized in the table below. nih.govresearchgate.net

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₂-NH- | 3.342 | Triplet (t) | 4H |

| -CH₂-Br | 3.992 | Triplet (t) | 4H |

| Spectrometer Frequency: 300 MHz, Solvent: D₂O nih.govresearchgate.net |

This data is crucial for confirming the successful synthesis of the compound and can be used to monitor reactions involving Bis(2-bromoethyl)amine, as changes in the chemical structure would lead to predictable shifts in the NMR spectrum.

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy is a powerful technique for analyzing the carbon framework of a molecule. Each unique carbon atom in a molecule typically gives a distinct signal, providing information about the number of different carbon environments and their chemical nature (e.g., attachment to electronegative atoms). For Bis(2-bromoethyl)amine, one would expect two signals in the ¹³C NMR spectrum, corresponding to the two non-equivalent methylene carbons (-CH₂-N and -CH₂-Br).

While ¹³C NMR is a standard characterization method, specific, publicly available experimental ¹³C NMR data for Bis(2-bromoethyl)amine hydrochloride could not be located in the searched scientific literature. However, the technique remains a primary method for confirming the carbon skeleton of the compound and its derivatives in research settings. rsc.orgnih.gov

³¹P NMR for Phosphorylated Derivatives

Phosphorus-31 (³¹P) NMR spectroscopy is a highly specific and sensitive technique for the analysis of organophosphorus compounds. Given that the ³¹P nucleus has a natural abundance of 100% and a high gyromagnetic ratio, it provides excellent NMR sensitivity and a broad chemical shift range, which allows for clear separation and identification of different phosphorus environments.

In the context of Bis(2-bromoethyl)amine, this technique would become relevant if the compound were to be chemically modified to include a phosphorus-containing functional group, such as in the synthesis of quinone phosphorodiamidate drugs. While no specific research detailing the ³¹P NMR analysis of a phosphorylated derivative of Bis(2-bromoethyl)amine was found, the principles of the technique are well-established for related compounds. For instance, ³¹P NMR has been used to assess the purity of organophosphates like tris(2-chloroethyl) phosphate. This demonstrates the utility of ³¹P NMR as a powerful tool for the structural elucidation and quantitative analysis of potential phosphorylated derivatives of Bis(2-bromoethyl)amine.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a critical tool for determining the molecular weight of compounds, elucidating their structure, and quantifying their presence.

Electrospray Ionization Fourier-Transform Mass Spectrometry (ESI-FTMS)

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of large, non-volatile molecules, while Fourier-Transform Mass Spectrometry (FTMS) provides exceptionally high resolution and mass accuracy. The combination, ESI-FTMS, is a powerful tool for the detailed analysis of complex samples, such as proteins and their modifications.

In research involving protein alkylation, ESI-FTMS is used to precisely determine the mass of modified proteins and peptides. This high level of mass accuracy allows researchers to confirm the addition of specific chemical groups and to distinguish between different types of modifications. For example, in studies using analogs of Bis(2-bromoethyl)amine, ESI-FTMS can be used to analyze peptides after chemical modification. The use of isotopically labeled alkylating agents, such as deuterated 2-bromoethylamine (B90993), results in modified peptides appearing as "twin peptides" separated by a specific mass difference in the ESI-FTMS analysis, confirming the reaction's success.

Application in Protein Modification Characterization

Bis(2-bromoethyl)amine and related halo-alkylamines are known alkylating agents, capable of forming covalent bonds with nucleophilic residues on proteins, most notably cysteine. This chemical modification is a key strategy in proteomics research to study protein structure and function.

Mass spectrometry is the primary technique for characterizing these modifications. After a protein is treated with the alkylating agent, it is typically digested into smaller peptides using an enzyme like trypsin. These peptides are then analyzed by mass spectrometry, often coupled with liquid chromatography (LC-MS). By comparing the mass spectra of peptides from a treated sample versus an untreated control, researchers can identify which peptides have been modified.

Further analysis using tandem mass spectrometry (MS/MS) can pinpoint the exact amino acid residue that has been alkylated. This detailed information is crucial for understanding the reactivity of specific sites on a protein and for mapping protein interaction surfaces. The alkylation of cysteine residues with bromoethylamine analogs has been extensively studied, and mass spectrometry is the definitive tool for confirming the site and extent of this chemical modification. rsc.orgnih.gov

X-ray Crystallography for Solid-State Structure Elucidation

While the precise crystal structure for this compound is not detailed in the available literature, extensive analysis has been performed on the closely related salt, bis(2-bromoethyl)ammonium bromide. nih.govresearchgate.netnih.gov This analysis provides significant insight into the solid-state conformation and intermolecular interactions of the bis(2-bromoethyl)amine cation.

The study revealed that bis(2-bromoethyl)ammonium bromide crystallizes in the monoclinic system with the space group P2₁/c. nih.govresearchgate.net The asymmetric unit contains four independent cations and four bromide anions. A key finding is that the ammonium cations adopt an anti conformation, which is considered less common compared to the gauche conformation often preferred by other 2-haloethylammonium compounds. nih.govresearchgate.net This conformation is defined by the different N-C-C-Br torsion angles observed in the crystal structure. researchgate.net

The crystal packing is heavily influenced by a network of hydrogen bonds. Discrete N-H···Br intermolecular hydrogen bonds link the cations and anions into staggered chains along the b-axis. nih.govresearchgate.net These chains are further organized into a three-dimensional network by weak C-H···Br van der Waals interactions. nih.govresearchgate.net The structure is also stabilized by Br···Br interactions. researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₄H₁₀Br₂N⁺·Br⁻ |

| Molecular Weight | 311.86 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.8861 (13) |

| b (Å) | 7.4891 (6) |

| c (Å) | 17.1018 (18) |

| β (°) | 117.450 (5) |

| Volume (ų) | 1805.6 (3) |

| Z | 8 |

| Temperature (K) | 173 |

Other Spectroscopic Methods (UV, IR)

Spectroscopic methods such as Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy are fundamental for characterizing chemical compounds.

N-H stretching: Broad absorptions in the region of 3000-3300 cm⁻¹ corresponding to the ammonium group.

C-H stretching: Absorptions just below 3000 cm⁻¹ due to the ethyl chains.

N-H bending: Bending vibrations around 1500-1600 cm⁻¹.

C-N stretching: Signals in the fingerprint region, typically between 1000-1200 cm⁻¹.

C-Br stretching: Strong absorptions in the lower frequency region, generally between 500-700 cm⁻¹.

Data from the analogous compound, bis(2-chloroethyl)amine (B1207034) hydrochloride, shows characteristic IR peaks that support these expected regions, providing a useful reference for spectral interpretation. nih.govchemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: this compound is not expected to show significant absorption in the UV-Vis range (200-800 nm). The molecule lacks chromophores—conjugated systems or functional groups with non-bonding electrons—that absorb light in this region. Therefore, UV-Vis spectroscopy is generally not a primary technique for the structural elucidation or routine analysis of this compound.

Chromatographic Techniques (e.g., Gas Chromatography for Reaction Monitoring)

Chromatographic methods are essential for separating and quantifying components in a mixture, making them invaluable for monitoring the progress of chemical reactions. Gas chromatography (GC) is particularly well-suited for the analysis of volatile and thermally stable compounds like bis(2-bromoethyl)amine and its precursors or derivatives.

In a research setting, GC can be used to monitor the synthesis of this compound. By taking aliquots from the reaction mixture over time, GC analysis can track the depletion of starting materials and the appearance of the desired product. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading. ualberta.ca

A typical GC method for monitoring such a reaction would involve:

Sample Preparation: Neutralization of the hydrochloride salt and extraction into an organic solvent to yield the more volatile free amine, bis(2-bromoethyl)amine.

Injection: Introduction of a small volume of the sample into a heated inlet where it is vaporized.

Separation: The vaporized sample is carried by an inert gas (mobile phase) through a column (stationary phase). Separation occurs based on the differential partitioning of the analytes between the two phases, which is influenced by factors like boiling point and polarity. ualberta.ca

Detection: As components elute from the column, they are detected by a suitable detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). ualberta.canih.gov The FID is a robust, general-purpose detector for organic compounds, while an MS provides structural information, enhancing confidence in peak identification. ualberta.ca

The development of GC methods for related alkylating agents, including nitrogen mustards, demonstrates the feasibility and utility of this technique for achieving sensitive and accurate quantification, which is critical for both reaction monitoring and trace impurity analysis. researchgate.netchromatographyonline.com

Flow Cytometry for Cellular Response Analysis

Bis(2-bromoethyl)amine is an alkylating agent, a class of compounds known to react with biological macromolecules like DNA and proteins, often leading to cytotoxicity. nih.gov Flow cytometry is a powerful, high-throughput technique used to analyze the physical and chemical characteristics of individual cells within a population. It is an ideal tool for investigating the cellular responses to treatment with a cytotoxic compound like this compound. auctoresonline.org

Potential applications of flow cytometry in this context include:

Cell Cycle Analysis: Alkylating agents frequently cause damage to DNA, which can trigger cell cycle arrest at specific checkpoints (e.g., G1, S, or G2/M phases), allowing time for DNA repair or initiating cell death if the damage is too severe. nih.gov To analyze the cell cycle, cells are treated with the compound, fixed, and stained with a fluorescent DNA-binding dye like propidium (B1200493) iodide (PI) or DAPI. researchgate.netthermofisher.com The fluorescence intensity of each cell is directly proportional to its DNA content. Flow cytometry analysis of the fluorescence distribution reveals the percentage of cells in each phase of the cell cycle, allowing researchers to quantify the extent of drug-induced cell cycle arrest. nih.govresearchgate.net

Apoptosis Detection: High concentrations or prolonged exposure to alkylating agents can induce apoptosis (programmed cell death). Flow cytometry can quantify apoptosis using various assays. A common method involves co-staining cells with Annexin V (which binds to phosphatidylserine (B164497) on the surface of early apoptotic cells) and a viability dye like PI (which enters late apoptotic or necrotic cells with compromised membranes). This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations. researchgate.net

These flow cytometric analyses provide critical quantitative data on how this compound affects cell proliferation and survival, offering insights into its mechanism of action at the cellular level. auctoresonline.org

Theoretical and Computational Chemistry Investigations

Ab Initio Calculations for Reaction Pathway Analysis

Ab initio molecular dynamics simulations, particularly on analogous nitrogen mustards like mechlorethamine, have been instrumental in analyzing the reaction pathway for the activation of bis(2-haloethyl)amines. rsc.org These studies predict a concerted reaction mechanism for the formation of the aziridinium (B1262131) ion. rsc.orgnih.gov This occurs through a process of neighboring-group participation, where the nucleophilic tertiary nitrogen atom internally displaces the halide leaving group. rsc.org

The simulations of related compounds capture the entire mechanistic sequence, which includes the reorganization of the solvent shell, the ionization of the carbon-halogen bond, and the subsequent intramolecular cyclization to form the aziridinium ring. rsc.orgnih.gov This pathway avoids the formation of a discrete carbocation intermediate, proceeding through a single transition state. The theoretical characterization of this pathway is crucial for understanding the intrinsic reactivity of this class of compounds.

Solution Phase Modeling of Reactivity

The solvent environment plays a critical role in the reactivity of bis(2-haloethyl)amines. Explicit solvent ab initio molecular dynamics simulations of similar nitrogen mustards have highlighted the dynamic nature of the transition state, which is characterized by significant changes in the local water structure within the first hydration shell. rsc.org The reactivity is shown to be highly dependent on the degree of coordination and the specific orientation of water molecules in the vicinity of the leaving group. rsc.org

Trajectories initiated from the transition state in these models show that the reaction proceeds directly to a solvent-separated ion pair. rsc.org Interestingly, simulations also reveal that direct vibrational excitation of the nitrogen mustard molecule alone is insufficient to induce the reaction, even with energies exceeding the activation barrier, underscoring the essential role of solvent interactions in facilitating the reaction. rsc.org In some simulated trajectories, failure to cross the transition state was observed when the coordination with the leaving group was less favorable for reaction, further emphasizing the importance of the solvent's role. rsc.org

Energetic Studies of Reaction Barriers

Computational studies on analogous nitrogen mustards provide valuable data on the energetics of aziridinium ion formation. For mechlorethamine, the chloro-analog of a tertiary bis(2-haloethyl)amine, the calculated activation free energy for the formation of the aziridinium ion is approximately 20.4 kcal/mol. rsc.org This theoretical value is in good agreement with the experimentally determined value of 22.5 kcal/mol, validating the accuracy of the computational models. rsc.org

These energetic calculations are critical for quantifying the kinetic stability of the molecule and predicting its rate of activation under physiological conditions. The height of the reaction barrier determines how readily the compound will form the reactive aziridinium intermediate, which is the rate-determining step for its subsequent alkylation reactions.

Conformational Analysis and Molecular Dynamics

The three-dimensional structure and conformational flexibility of bis(2-bromoethyl)amine (B3022162) are key determinants of its reactivity. X-ray crystallographic studies of the related compound, bis(2-bromoethyl)ammonium bromide, have provided detailed insights into its solid-state conformation. researchgate.netnih.gov In the crystal structure, the bis(2-bromoethyl)ammonium cations are observed to adopt an anti conformation. researchgate.netnih.gov This is characterized by the relative orientation of the two bromoethyl groups with respect to the central nitrogen atom.

While the anti conformation is observed in the solid state for the bromide salt, conformational analysis of related 2-haloethylammonium compounds suggests that gauche relationships between the carbon-halogen and carbon-nitrogen bonds can also be favorable, particularly in other environments. researchgate.netnih.gov The stabilization of such conformers can be attributed to weak stereoelectronic effects or intramolecular hydrogen bonding interactions. researchgate.netnih.gov Molecular dynamics simulations, though not specifically detailed in the available literature for bis(2-bromoethyl)amine hydrochloride in solution, would be essential to explore the full range of accessible conformations and their relative energies in a solvated environment, providing a more complete picture of its dynamic behavior.

Computational Insights into Reactivity and Selectivity

Computational studies offer a molecular-level understanding of the factors governing the reactivity and selectivity of bis(2-bromoethyl)amine and related nitrogen mustards. The formation of the aziridinium ion is the critical activation step, and theoretical models confirm that this is an intramolecular SN2 reaction. rsc.orgnih.gov The reactivity of the parent compound is intrinsically linked to the nucleophilicity of the central nitrogen atom and the nature of the leaving group (in this case, bromide).

Computational analyses of different nitrogen mustards have shown how substituents on the nitrogen atom can influence the rate of cyclization. nih.gov For instance, aromatic substituents can decrease the nucleophilicity of the nitrogen through delocalization of its lone pair of electrons, thus slowing down the formation of the aziridinium ion compared to their aliphatic counterparts. nih.gov This provides a basis for understanding how the secondary amine in bis(2-bromoethyl)amine, once deprotonated, would readily engage in the intramolecular cyclization. These computational insights are fundamental for predicting the alkylating potential and designing new analogs with tailored reactivity.

Q & A

Q. What are the established synthetic routes for bis(2-bromoethyl)amine hydrochloride, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via alkylation of amines with 2-bromoethyl halides. A documented method involves reacting ethanolamine derivatives with 2-bromoethyl bromide under controlled, low-temperature conditions to minimize side reactions (e.g., over-alkylation or polymerization) . For example, a multi-step synthesis using Boc and silyl protecting groups achieved an 85% yield, with final deprotection via HCl gas yielding the hydrochloride salt . Key variables include temperature control (<0°C), solvent selection (e.g., Et₂O for HCl gas reactions), and chromatographic purification to remove residual reagents like CBr₄ .

Q. How does this compound interact with biological macromolecules such as DNA?

The compound acts as a bifunctional alkylating agent, forming covalent bonds with nucleophilic sites (e.g., guanine-N7) in DNA. This disrupts replication and transcription, a mechanism shared with nitrogen mustards like HN2 . Researchers can validate DNA alkylation using techniques such as mass spectrometry, HPLC, or gel electrophoresis to detect crosslinks or strand breaks .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- ¹H/¹³C NMR : Identify alkyl protons (δ ~3.5–4.0 ppm for BrCH₂CH₂ groups) and amine protons (broad signals due to HCl salt formation).

- X-ray crystallography : Confirms molecular structure, as demonstrated for intermediates like N-(2-bromoethyl)prop-2-yn-1-amine hydrochloride .

- HPLC-MS : Quantifies purity and detects impurities (e.g., residual CBr₄) . Physical properties: Molecular weight 311.84 g/mol (C₄H₁₀Br₃N), melting point 203–205°C .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to reduce genotoxic by-products?

By-product formation (e.g., phosphine oxides in Appel reactions) can be mitigated via iterative column chromatography and solvent recrystallization . For industrial-scale applications, flow chemistry systems may improve heat dissipation and reduce exothermic side reactions. Analytical methods like GC-MS or TLC should monitor reaction progress to isolate intermediates before degradation .

Q. What strategies address the compound’s instability in aqueous buffers during biological assays?

this compound hydrolyzes rapidly in water, forming ethanolamine derivatives. To stabilize it:

Q. How do structural modifications influence its alkylation efficacy and selectivity in cancer research?

Substituting bromine with other leaving groups (e.g., Cl, tosylate) alters reactivity. For example, bis(2-chloroethyl)amine derivatives exhibit slower alkylation kinetics but higher tumor selectivity due to reduced systemic toxicity . Comparative studies using LC-MS/MS can quantify DNA adduct formation rates across analogs .

Cross-Disciplinary and Mechanistic Questions

Q. What role does this compound play in materials science, beyond biomedical applications?

The compound exhibits switchable dielectric properties under electric fields, making it a candidate for molecular rotors or ferroelectrics. Polarized optical microscopy and impedance spectroscopy reveal reversible phase transitions at ~150–200°C, attributed to reorientation of BrCH₂CH₂ groups .

Q. How can contradictions in literature data on its cytotoxicity be resolved?

Discrepancies in IC₅₀ values (e.g., varying by cell type) may arise from differences in assay conditions (e.g., serum content, exposure time). Standardized protocols using ATP-based viability assays (e.g., CellTiter-Glo®) and normalization to intracellular glutathione levels (a detoxification factor) improve reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.